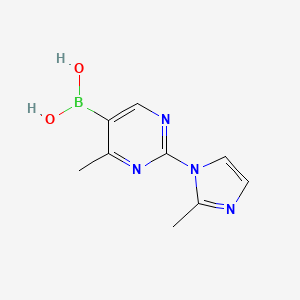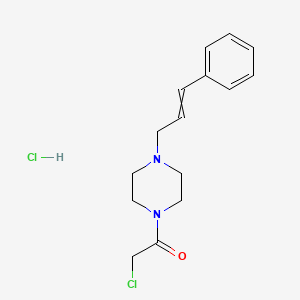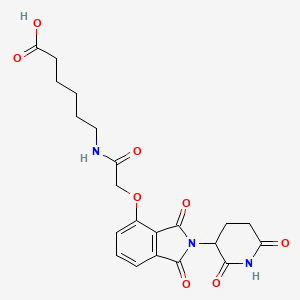![molecular formula C22H28N6O4 B14092194 8-(4-ethoxyphenyl)-1-methyl-3-[2-(morpholin-4-yl)ethyl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14092194.png)
8-(4-ethoxyphenyl)-1-methyl-3-[2-(morpholin-4-yl)ethyl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-ethoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound that belongs to the class of xanthine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a purine ring system, which is a common feature in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Introduction of the Ethoxyphenyl Group: This step involves the substitution of a hydrogen atom on the purine ring with an ethoxyphenyl group using electrophilic aromatic substitution.
Attachment of the Morpholin-4-ylethyl Group: The morpholin-4-ylethyl group is introduced through nucleophilic substitution reactions, often using morpholine and an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and morpholin-4-ylethyl groups.
Reduction: Reduction reactions can occur at the purine ring, leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the positions on the purine ring and the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and properties.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, particularly as an adenosine receptor antagonist.
作用机制
The compound exerts its effects primarily through its interaction with adenosine receptors. By binding to these receptors, it can modulate various physiological processes, including neurotransmission, cardiovascular function, and immune response. The molecular targets and pathways involved include:
Adenosine Receptors: Inhibition of these receptors can lead to increased levels of neurotransmitters such as dopamine and norepinephrine.
Signal Transduction Pathways: Modulation of cyclic AMP (cAMP) levels and activation of protein kinase A (PKA).
相似化合物的比较
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Pentoxifylline: Used to improve blood flow in patients with circulation problems.
Uniqueness
8-(4-ethoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its combination of an ethoxyphenyl group and a morpholin-4-ylethyl group differentiates it from other xanthine derivatives and may contribute to its selectivity and potency as an adenosine receptor antagonist.
属性
分子式 |
C22H28N6O4 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC 名称 |
6-(4-ethoxyphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H28N6O4/c1-3-32-17-6-4-16(5-7-17)26-10-11-27-18-19(23-21(26)27)24(2)22(30)28(20(18)29)9-8-25-12-14-31-15-13-25/h4-7H,3,8-15H2,1-2H3 |
InChI 键 |
QIIZVDQWFVRDHQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Pentenoic acid, 4-amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-, ethyl ester, (2E,4S)-](/img/structure/B14092116.png)

![4-(2-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092129.png)
![2-[7-(3-chlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide](/img/structure/B14092131.png)

![Methyl 4-{4-hydroxy-1,3,7-trimethyl-6-[(2-methylphenyl)carbamoyl]-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidin-5-yl}benzoate](/img/structure/B14092156.png)
![5-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14092157.png)

![9-(4-fluorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14092168.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092169.png)
![5-(2-hydroxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14092171.png)
![8-(2-methoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14092181.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(furan-2-ylmethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092189.png)
![1-(3,4-Dichlorophenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092199.png)
